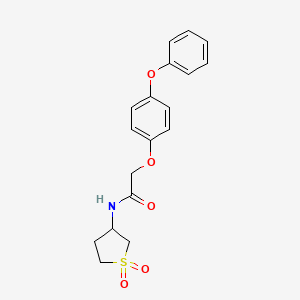

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety and a 4-phenoxyphenoxy substituent.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(4-phenoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c20-18(19-14-10-11-25(21,22)13-14)12-23-15-6-8-17(9-7-15)24-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRMVXHGCADQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a tetrahydrothiophene ring, a phenoxyphenoxy moiety, and an acetamide functional group. The presence of the 1,1-dioxide group enhances its reactivity and potential interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Tetrahydrothiophene | Contributes to the compound's reactivity and potential interactions. |

| Phenoxyphenoxy Group | May enhance lipophilicity and influence binding to biological targets. |

| Acetamide Functionality | Can undergo hydrolysis, affecting its pharmacokinetics. |

| 1,1-Dioxide Group | Facilitates redox reactions, potentially creating reactive intermediates. |

Antimicrobial Properties

Research has indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that related thiophene-containing compounds possess notable antibacterial properties against various strains of bacteria.

Anticancer Activity

There is emerging evidence suggesting that the compound may exhibit anticancer properties. A comparative analysis with structurally similar compounds revealed that those containing tetrahydrothiophene and acetamide functionalities often demonstrate cytotoxic effects against cancer cell lines. For example:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Anticancer | |

| Compound B | Antimicrobial | |

| Compound C | Anti-inflammatory |

The mechanisms through which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : Interaction with specific receptors or signaling molecules could alter cellular responses.

Study on Antiviral Activity

A related study focused on uracil derivatives with a phenoxyphenyl acetamide moiety demonstrated high inhibitory activity against human cytomegalovirus (HCMV). Although not directly involving the compound , the findings suggest that similar structural frameworks may confer antiviral properties:

- Inhibitory Activity : The derivatives showed significant inhibition against HCMV replication in HEL cell cultures.

- Potential Applications : These findings highlight the therapeutic potential of compounds with similar scaffolds in antiviral drug development .

Exploration of Related Compounds

Further investigations into related compounds with thiophene and acetamide functionalities have revealed diverse biological activities:

- Tyrosinase Inhibition : Compounds exhibiting tyrosinase inhibitory activity could be beneficial in treating hyperpigmentation disorders .

- Cytotoxicity Against Cancer Cells : Several studies report cytotoxic effects on various cancer cell lines, emphasizing the need for further research into their mechanisms .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the tetrahydrothiophene ring may enhance the compound's ability to interact with microbial membranes, potentially leading to cell lysis or inhibition of growth. Studies have shown that derivatives of thiophene compounds often demonstrate significant activity against various bacterial strains.

Anticancer Potential

The unique structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide suggests potential anticancer properties. Compounds with similar functional groups have been investigated for their ability to induce apoptosis in cancer cells. The dioxidized thiophene may play a role in disrupting cancer cell metabolism or signaling pathways.

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory activities. The compound's ability to inhibit inflammatory cytokines could make it a valuable candidate for treating conditions such as arthritis or other inflammatory diseases.

Synthesis and Modification

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide can be achieved through several methods, including:

- Condensation Reactions : Combining appropriate thiophenes with acetamides under acidic or basic conditions.

- Oxidation Steps : Utilizing oxidizing agents to introduce dioxo groups into the tetrahydrothiophene moiety.

- Substitution Reactions : Modifying the phenoxy groups to enhance solubility or bioactivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various thiophene derivatives, including N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Screening

In vitro assays were conducted on cancer cell lines using N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide. The results showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer drug candidate.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure aligns with several analogs documented in the literature. Key comparisons include:

Table 1: Structural Analogs and Substituent Variations

Key Observations :

- Phenoxy vs.

- Chlorophenoxy Addition (): Introducing electron-withdrawing groups (e.g., Cl) may enhance membrane permeability but reduce metabolic stability.

Pharmacological Activity Comparisons

Anti-Cancer Activity

Acetamides with sulfonyl or heterocyclic substituents demonstrate notable anti-cancer effects:

Table 2: Anti-Cancer Acetamide Derivatives

Comparison : While the target compound lacks direct anti-cancer data, analogs like compound 38 () highlight the importance of sulfonyl and quinazoline groups in cytotoxicity. The absence of these groups in the target compound suggests divergent activity profiles.

Antimicrobial and Antifungal Activity

Table 3: Antimicrobial Acetamide Derivatives

Comparison: The target compound’s phenoxyphenoxy group may reduce antimicrobial efficacy compared to benzothiazole-sulfonyl derivatives (), which exhibit stronger interactions with bacterial enzymes.

Inflammatory and Chemotactic Modulation

Pyridazinone-based acetamides act as formyl peptide receptor (FPR) agonists:

Table 4: FPR Agonist Acetamides

Comparison: The target compound lacks the pyridazinone core critical for FPR binding, suggesting it is unlikely to share this activity.

Q & A

Q. What are the critical steps in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer :

- Key Synthesis Steps :

- Intermediate Preparation : Use 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide as a starting material (structurally analogous to ).

- Coupling Reaction : React with 4-phenoxyphenol under nucleophilic substitution (SN2) conditions.

- Sulfone Stabilization : Ensure the tetrahydrothiophene sulfone group remains stable during reaction via pH control (pH 7–8) and low-temperature conditions (0–5°C) .

- Optimization Strategies :

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm the presence of the sulfone group (δ ~3.5–4.0 ppm for tetrahydrothiophene protons) and phenoxyacetamide linkages (δ ~6.8–7.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀NO₆S: ~414.08) .

- Fourier-Transform Infrared (FT-IR) : Identify sulfone (S=O stretching at ~1150–1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish between specific enzyme inhibition and nonspecific cytotoxicity .

- Target Validation : Use CRISPR/Cas9 knockdown of the target enzyme to confirm mechanism-specific activity.

- Meta-Analysis : Cross-reference bioactivity datasets from public repositories (e.g., ChEMBL) to identify confounding variables (e.g., cell line variability, assay protocols) .

Q. What computational strategies are recommended to model this compound’s interactions with sulfotransferase enzymes?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses within the enzyme’s active site, focusing on sulfone-pi interactions with aromatic residues (e.g., Tyr-156) .

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes (e.g., RMSD <2.0 Å indicates stable binding) .

- Free Energy Calculations : Apply MM/GBSA to estimate binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .

Q. How should researchers design experiments to evaluate the compound’s metabolic stability in vitro?

Methodological Answer :

- Hepatic Microsome Assay :

- Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH cofactor.

- Sample at 0, 15, 30, and 60 minutes.

- Analyze via LC-MS/MS to calculate half-life (t₁/₂ >30 min suggests favorable metabolic stability).

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify potential drug-drug interactions .

Q. What crystallographic methods are suitable for determining the compound’s 3D structure, and how can data contradictions be addressed?

Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) :

- Handling Contradictions :

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ values.

- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups (e.g., p<0.05 for significance).

- Hill Slope Analysis : Determine cooperativity (slope >1 suggests positive cooperativity in target binding) .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 37°C for 24 hours; monitor via HPLC.

- Oxidative Stress : Treat with 3% H₂O₂; track sulfone group integrity via FT-IR .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C indicates thermal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.